molecular formula C13H22ClNO3 B5406986 2-[(2,4-dimethoxybenzyl)amino]-1-butanol hydrochloride

2-[(2,4-dimethoxybenzyl)amino]-1-butanol hydrochloride

Cat. No.: B5406986
M. Wt: 275.77 g/mol
InChI Key: PIIPPFPMFNCBNM-UHFFFAOYSA-N
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Description

2-[(2,4-dimethoxybenzyl)amino]-1-butanol hydrochloride (DMBA) is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMBA is a synthetic compound that belongs to the class of benzylamine derivatives. It is a white crystalline powder that is soluble in water and alcohol.

Mechanism of Action

2-[(2,4-dimethoxybenzyl)amino]-1-butanol hydrochloride exerts its pharmacological effects by binding to specific receptors in the body, including the adrenergic, dopaminergic, and serotoninergic receptors. It also inhibits the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It also exhibits antioxidant activity and protects against oxidative stress-induced damage. This compound has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

2-[(2,4-dimethoxybenzyl)amino]-1-butanol hydrochloride has several advantages for use in laboratory experiments, including its high solubility in water and alcohol, and its ability to cross the blood-brain barrier. However, this compound has some limitations, including its potential toxicity at high doses and its limited availability in some regions.

Future Directions

There are several potential future directions for research on 2-[(2,4-dimethoxybenzyl)amino]-1-butanol hydrochloride. These include investigating its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to determine the optimal dosage and administration route of this compound for therapeutic use. Additionally, the development of new synthetic analogs of this compound may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

2-[(2,4-dimethoxybenzyl)amino]-1-butanol hydrochloride can be synthesized using a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with n-butylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, this compound hydrochloride.

Scientific Research Applications

2-[(2,4-dimethoxybenzyl)amino]-1-butanol hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-4-11(9-15)14-8-10-5-6-12(16-2)7-13(10)17-3;/h5-7,11,14-15H,4,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIPPFPMFNCBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=C(C=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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